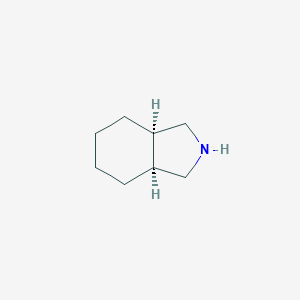

cis-Octahydroisoindole

Overview

Description

cis-Octahydroisoindole is a bicyclic amine with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol. It is characterized by a fused six- and five-membered ring system in a cis-configuration. Key properties include:

- CAS Numbers: Two CAS numbers are reported: 21850-12-4 (cited as an intermediate for miglitol calcium synthesis) and 1470-99-1 (listed in safety data sheets) . This discrepancy may arise from stereoisomerism, salt forms, or database inconsistencies.

- Applications: Primarily used as a pharmaceutical intermediate, notably in the synthesis of miglitol calcium, an anti-diabetic drug .

- Physical State: A colorless to pale yellow liquid under standard conditions .

- Safety: Classified as harmful via inhalation, skin contact, and ingestion, requiring strict handling protocols (e.g., refrigeration, protective equipment) .

Preparation Methods

Reductive Amination of cis-Hexahydrophthalimide

A patented method (CN108658754A) outlines the synthesis of cis-octahydroisoindole via reductive amination of cis-hexahydrophthalimide . The procedure involves:

-

Reagents : Tetrahydrofuran (THF), zinc chloride (ZnCl₂), potassium borohydride (KBH₄), and cis-hexahydrophthalimide.

-

Conditions :

-

Nitrogen atmosphere to prevent oxidation.

-

Stepwise addition of KBH₄ to a ZnCl₂-THF mixture, followed by refluxing with concentrated sulfuric acid and toluene.

-

Distillation under controlled temperatures (94–107°C) to isolate intermediates.

-

-

Purification : Steam distillation and toluene extraction yield the final product with high stereochemical fidelity .

Key Features :

-

Zinc chloride acts as a Lewis acid to activate the imide for reduction.

-

KBH₄ selectively reduces the amide group without over-saturating the bicyclic framework.

-

The method avoids noble metal catalysts, reducing costs but requiring careful temperature control.

Catalytic Hydrogenation of Isoindole Derivatives

Stereoselective hydrogenation of isoindole precursors is a widely reported route. A study by Maravilla-Moreno et al. (2025) demonstrates the use of palladium on carbon (Pd/C) under high-pressure hydrogen (50–100 bar) to saturate the isoindole ring system .

Procedure :

-

Substrate : Partially unsaturated isoindoline derivatives.

-

Catalyst : 5–10 wt% Pd/C.

-

Conditions :

-

Ethanol or methanol as solvent.

-

Reaction temperature: 80–100°C.

-

Hydrogen pressure: 50–100 bar.

-

-

Outcome :

-

Complete saturation of the bicyclic system.

-

Cis-configuration favored due to steric hindrance from the catalyst surface.

-

Optimization :

-

Catalyst Poisoning Mitigation : Pre-treatment of Pd/C with dilute acetic acid minimizes deactivation.

-

Yield Enhancement : Continuous hydrogen flow systems achieve >90% conversion .

Stereoselective Synthesis via Chiral Precursors

Enantiopure this compound is synthesized using advanced chiral building blocks. Maravilla-Moreno et al. (2025) developed a stereocontrolled approach starting from oxazoloisoindolone lactam :

Steps :

-

Lactam Formation : Cyclization of amino alcohol derivatives yields oxazoloisoindolone lactam.

-

Phosphonic Acid Introduction : Reaction with phosphorylating agents (e.g., PCl₃ followed by hydrolysis) introduces the phosphonic acid group.

-

Ring Hydrogenation : Pd/C-mediated hydrogenation under mild conditions (30 bar H₂, 50°C) saturates the rings while retaining stereochemistry.

Advantages :

-

High enantiomeric excess (>98%) due to rigid lactam intermediate.

-

Scalable to multi-gram quantities without racemization.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and safety:

-

Continuous Flow Hydrogenation :

-

Reactor Type : Fixed-bed reactors with Pd/C catalysts.

-

Conditions : 70–90°C, 30–50 bar H₂.

-

Throughput : 5–10 kg/day with >85% yield.

-

-

Solvent Recovery : Toluene and methanol are recycled via distillation, reducing waste.

Challenges :

-

Catalyst lifetime: ~6 months with periodic regeneration.

-

Exothermic reactions require precise thermal management.

Comparative Analysis of Preparation Methods

*Yield estimated from patent example .

Optimization Strategies

Purity Enhancement

Chemical Reactions Analysis

Types of Reactions: cis-Octahydroisoindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The compound can be further reduced to form more saturated derivatives using strong reducing agents.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium borohydride, potassium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: More saturated nitrogen-containing compounds.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Antifungal Applications

Recent studies have identified cis-octahydroisoindole derivatives as potential inhibitors of chitinase B1 from Aspergillus fumigatus, a significant pathogen in immunocompromised patients. In silico drug design studies have shown that these compounds can selectively inhibit this enzyme, which is crucial for fungal cell wall integrity. The research utilized molecular docking to evaluate the binding affinity and selectivity of various derivatives, leading to the identification of promising candidates with predicted IC50 values between 60–200 μM .

Table 1: Antifungal Activity of this compound Derivatives

| Compound | IC50 (μM) | Selectivity | Comments |

|---|---|---|---|

| Compound 1 | 60 | High | Best candidate for AfChiB1 inhibition |

| Compound 2 | 150 | Moderate | Potential for further optimization |

| Compound 3 | 200 | Low | Requires structural modifications |

Cardiovascular Applications

The structure of this compound has been leveraged in the design of analogues for indapamide, a diuretic agent used in hypertension therapy. The sterically constrained nature of this compound facilitates structure-activity relationship (SAR) studies aimed at enhancing selectivity and efficacy against various receptors involved in blood pressure regulation. Notably, its derivatives have shown promise as human PPARδ agonists, which are potential therapeutic leads for diabetes and obesity management .

Table 2: Cardiovascular Applications of this compound Derivatives

| Compound | Target Receptor | Activity Level | Therapeutic Use |

|---|---|---|---|

| Derivative A | PPARδ | High | Diabetes treatment |

| Derivative B | Angiotensin II | Moderate | Hypertension control |

| Derivative C | α1-Adrenergic | Low | Potential adjunct therapy |

Neurodegenerative Disease Research

This compound derivatives have also been explored for their neuroprotective properties. Their ability to mimic proline has enhanced their selectivity towards specific receptors implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. The incorporation of these compounds into therapeutic strategies aims to mitigate inflammation and oxidative stress associated with these conditions .

Table 3: Neuroprotective Applications of this compound

| Compound | Mechanism of Action | Disease Target | Efficacy Level |

|---|---|---|---|

| Compound X | Anti-inflammatory | Alzheimer's | Promising |

| Compound Y | Antioxidant activity | Parkinson's | Moderate |

| Compound Z | Modulation of neurotransmitters | Multiple Sclerosis | Under study |

Case Study 1: Antifungal Development

A study focusing on the antifungal properties of this compound derivatives highlighted the successful identification of a lead compound that demonstrated significant inhibition against Aspergillus fumigatus. The compound’s ability to penetrate biological barriers was also investigated, indicating potential for systemic use in treating fungal infections.

Case Study 2: Hypertension Treatment

Research involving the synthesis of this compound analogues for hypertension treatment revealed that certain derivatives exhibited enhanced activity compared to indapamide. These findings suggest that further exploration into the SAR could yield more effective diuretics with fewer side effects.

Mechanism of Action

The mechanism of action of cis-Octahydroisoindole involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to the formation of hydrogen bonds, coordination complexes, or covalent bonds with target molecules. The pathways involved depend on the specific application and the nature of the target molecules. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Isomeric Comparison: cis- vs. trans-Octahydroisoindole

Industrial Relevance :

- The cis-isomer is favored in pharmaceutical synthesis due to its optimal steric configuration for downstream reactions .

Salt Forms: Free Base vs. Hydrochloride

Key Notes:

- The hydrochloride salt is more stable and easier to handle in synthetic workflows, justifying its higher commercial availability .

Structural Analogues: Hexahydroisoindole and Bicyclic Hydrocarbons

cis-Hexahydroisoindole Hydrochloride :

- CAS Number : Listed as 161829-92-1 in , conflicting with the hydrochloride salt of octahydroisoindole. This likely reflects a reporting error, as hexahydroisoindole (less saturated, with one double bond) should have a distinct CAS.

- Molecular Formula : Presumed C₈H₁₃N·HCl (vs. octahydro’s C₈H₁₅N·HCl). Reduced saturation alters reactivity and ring strain.

cis-Octahydro-1H-indene (CAS 4551-51-3):

Biological Activity

Cis-octahydroisoindole, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a scaffold for various bioactive derivatives, particularly in the fields of antifungal and anticancer research. This article aims to explore the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.

Structure and Synthesis

This compound can be synthesized through several methods, including hydrogenation of isoindole derivatives and intramolecular radical cyclizations. The synthesis often involves the formation of carboxylic acid derivatives that enhance the compound's biological activity. Notably, cis-fused octahydroisoindole-1-carboxylic acid has been highlighted for its potential as a precursor for bioactive compounds .

Synthesis Methods

Biological Activity

The biological activity of this compound is primarily linked to its derivatives, which have shown promising results against various biological targets.

Antifungal Activity

Recent studies have explored the use of octahydroisoindolone as a scaffold for designing chitinase inhibitors. These inhibitors target fungal pathogens such as Aspergillus fumigatus, demonstrating potential for treating fungal infections. The interaction profiles of synthesized derivatives were evaluated through molecular docking studies, leading to the identification of compounds with IC50 values ranging from 60 to 200 μM against chitinases .

Anticancer Activity

This compound derivatives have also been investigated for their anticancer properties. Certain compounds derived from this scaffold have been shown to inhibit the transcription factor Stat3, which is implicated in cancer progression. The growth-inhibitory effects on various cancer cell lines indicate that these derivatives could serve as potential candidates for anticancer drug development .

Case Studies

Several case studies illustrate the application of this compound derivatives in drug discovery:

- Chitinase Inhibition : A study designed novel chitinase inhibitors based on octahydroisoindolone, employing bioinformatics and molecular docking to optimize their interaction with fungal chitinases. The best candidates exhibited significant selectivity over human chitotriosidase, suggesting a lower risk of side effects in therapeutic applications .

- Anticancer Drug Design : Research focused on synthesizing proline analogues featuring the octahydroisoindole scaffold demonstrated effective inhibition of Stat3, highlighting the compound's potential in targeting cancer pathways .

- Neurotransmission Modulation : Some derivatives have been identified as blockers of excitatory amino acid transporters, which play crucial roles in neurotransmission and could be explored for neuroprotective applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-Octahydroisoindole, and how can purity be optimized during synthesis?

- Methodological Answer: The synthesis typically involves catalytic hydrogenation of isoindole derivatives under controlled pressure (e.g., 50–100 bar H₂) using palladium or platinum catalysts. Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via GC-MS or HPLC to confirm >95% purity. For new syntheses, full spectral data (¹H/¹³C NMR, IR) must be provided to validate structural integrity .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodological Answer: Adhere to MSDS guidelines: use fume hoods for handling, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, wash affected areas with copious water (15+ minutes) and seek medical attention if irritation persists. Store in airtight containers away from oxidizers and heat sources .

Q. What are the key spectroscopic markers for confirming this compound’s structure?

- Methodological Answer: ¹H NMR typically shows distinct signals for equatorial and axial protons in the bicyclic system (δ 1.2–2.5 ppm, multiplet patterns). IR spectra should confirm absence of N-H stretches (if fully saturated). Compare data with literature or computational predictions (e.g., DFT simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved in structural elucidation?

- Methodological Answer: Contradictions often arise from conformational flexibility or solvent effects. Use variable-temperature NMR to probe dynamic processes, or employ 2D techniques (COSY, NOESY) to confirm spatial relationships. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Document all anomalies and compare with published datasets to identify systematic errors .

Q. What experimental designs are optimal for studying this compound’s reactivity in catalytic systems?

- Methodological Answer: Design kinetic studies under inert atmospheres (e.g., Schlenk line) with controlled reagent stoichiometry. Use in situ IR or Raman spectroscopy to monitor reaction progress. Include control experiments (e.g., catalyst-free conditions) to distinguish thermal vs. catalytic pathways. Replicate trials with independent batches to confirm reproducibility .

Q. How can computational methods enhance the interpretation of this compound’s physicochemical properties?

- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts, conformational energies, and electrostatic potential surfaces. Compare with experimental data to refine computational models. Use molecular dynamics simulations to study solvation effects or ligand-protein interactions if applicable. Publish raw computational data and scripts for peer validation .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing biological activity data of this compound derivatives?

- Methodological Answer: For dose-response studies (e.g., IC₅₀/EC₅₀), use nonlinear regression models (e.g., four-parameter logistic curve) with tools like GraphPad Prism. Report confidence intervals and p-values from ANOVA or t-tests for triplicate experiments. Include positive/negative controls and validate assays with reference compounds .

Q. How can researchers ensure reproducibility of this compound-based experiments across laboratories?

- Methodological Answer: Document all synthetic steps, purification criteria, and instrument calibration details (e.g., NMR lock solvent, HPLC column lot). Share raw data and spectra in open-access repositories. Publish detailed Supplementary Information, including failure cases (e.g., impure batches) to guide troubleshooting .

Q. Conflict Resolution in Literature

Q. What strategies address discrepancies in reported synthetic yields of this compound?

- Methodological Answer: Replicate published procedures with exact reagent grades and equipment (e.g., same catalyst batch). Systematically vary parameters (e.g., temperature, solvent purity) to identify critical factors. Publish negative results and collaborate with original authors to resolve methodological gaps .

Q. Tables for Key Data

Properties

IUPAC Name |

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSNARDHJFFSRH-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CNC[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449942 | |

| Record name | cis-Octahydroisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1470-99-1 | |

| Record name | rel-(3aR,7aS)-Octahydro-1H-isoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1470-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Octahydroisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.